Di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline
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Overview
Description
Di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline is a novel compound that has been synthesized as a potential antiviral and antimicrobial agent . It has also been studied for its potential as an anticancer agent, specifically targeting VEGFR-2 kinase .
Synthesis Analysis
The synthesis of this compound involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . In another study, a series of new triazoloquinoxaline-based derivatives were designed and synthesized as VEGFR-2 inhibitors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include aromatic nucleophilic substitution and oxidation-reduction mechanisms .Scientific Research Applications
Antimicrobial and Antifungal Activity
Di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline derivatives exhibit significant antimicrobial and antifungal activities. Compounds synthesized with this structure have shown potent antibacterial properties compared to standard antibiotics like tetracycline (Badran, Abouzid, & Hussein, 2003). This indicates their potential as effective agents in the treatment of microbial infections.
Antidepressant Potential and Receptor Antagonism
A series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines have been identified as potentially rapid-acting antidepressants. These compounds show promise in reducing symptoms in behavioral despair models in rats, suggesting potential as novel and fast-acting antidepressants. Additionally, they have been found to bind avidly to adenosine A1 and A2 receptors, demonstrating significant receptor antagonism (Sarges et al., 1990).
Crystal Structure Analysis
The crystal structures of various 1-aryl-[1,2,4]triazolo[4,3-a]quinoxaline derivatives have been reported. Understanding the crystal structures of these compounds is vital for their application in drug design and other scientific research areas (Nogueira et al., 2017).
Synthesis of Novel Derivatives
Research has focused on synthesizing novel derivatives of [1,2,4] triazolo [4,3-a] quinoxaline, including those containing pyridinyl thiazole moiety. The methods used for their synthesis feature high yield, broad substrate scope, and straightforward procedures, making them valuable for further scientific exploration (Kathrotiya & Naliapara, 2015).
Anticonvulsant Activities
Some novel triazolo[4,3-a]quinoxaline derivatives have been synthesized and tested for their potential as anticonvulsant agents. These findings are important for the development of new treatments for seizure disorders (Wagle, Adhikari, & Kumari, 2009).
Antitubercular Agents
A series of 1-aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines were developed for their potential antitubercular properties. These compounds were synthesized under solvent-free conditions, showing potential as antitubercular agents (Sekhar, Rao, & Kumar, 2011).
Mechanism of Action
Target of Action
Di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline primarily targets the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is critically involved in cancer angiogenesis, a process that plays a major role in the growth and development of cancerous cells .
Mode of Action
This compound interacts with its target, VEGFR-2, by inhibiting its signaling pathway . This inhibition effectively suppresses tumor growth . Additionally, some derivatives of this compound have been found to intercalate with DNA , which could further contribute to its anticancer activity.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the VEGFR-2 signaling pathway . By blocking this pathway, the compound disrupts angiogenesis, a critical process that affects the development and growth of cancerous cells . This disruption results in the suppression of tumor growth .
Pharmacokinetics
These studies revealed that some compounds have a high level of drug-likeness , suggesting favorable pharmacokinetic properties.
Result of Action
The action of this compound results in molecular and cellular effects that suppress tumor growth . For instance, one derivative upregulated the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulated the pro-oncogenic cell survival Bcl-2 protein . These changes promote apoptosis, or programmed cell death, in cancer cells .
Biochemical Analysis
Biochemical Properties
Di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline has been found to interact with various biomolecules, particularly DNA . It acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of DNA, making this compound a potential anticancer agent .
Cellular Effects
In cellular studies, this compound has shown significant effects on various types of cells, particularly cancer cells . It has demonstrated potent anticancer activities against HepG2, HCT-116, and MCF-7 cancer cell lines . The compound influences cell function by interacting with DNA, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DNA. It acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix . This can disrupt the normal functioning of DNA, potentially affecting gene expression and leading to cell death .
Temporal Effects in Laboratory Settings
Its potent anticancer activities have been observed in various studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are yet to be fully investigated. Its potential as an anticancer agent suggests that it could have significant effects at certain dosages .
Metabolic Pathways
Given its interaction with DNA, it may be involved in pathways related to DNA synthesis and repair .
Transport and Distribution
Its ability to intercalate DNA suggests that it may be transported to the nucleus of cells .
Subcellular Localization
The subcellular localization of this compound is likely to be in the nucleus due to its interaction with DNA
Properties
IUPAC Name |
2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N6/c1-2-4-8-7(3-1)15-5-11-13-9(15)10-14-12-6-16(8)10/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSERBOLOJGUAAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=NN=C3C4=NN=CN24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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